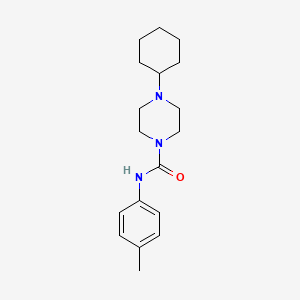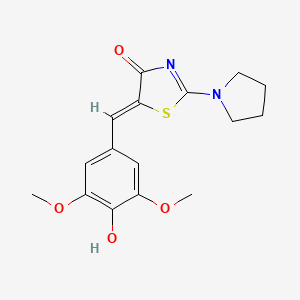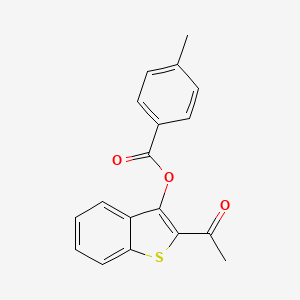![molecular formula C21H31N3OS B10863637 N-1-adamantyl-N'-[1-(2-thienylmethyl)piperidin-4-yl]urea](/img/structure/B10863637.png)
N-1-adamantyl-N'-[1-(2-thienylmethyl)piperidin-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-adamantyl-N’-[1-(2-thienylmethyl)piperidin-4-yl]urea is a compound that features a unique combination of adamantyl and thienylmethyl groups attached to a piperidine ring through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-adamantyl-N’-[1-(2-thienylmethyl)piperidin-4-yl]urea typically involves the reaction of 1-adamantylamine with 1-(2-thienylmethyl)piperidin-4-yl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea bond. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-1-adamantyl-N’-[1-(2-thienylmethyl)piperidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea linkage to an amine.
Substitution: The adamantyl and thienylmethyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives with modified functional groups.
Scientific Research Applications
N-1-adamantyl-N’-[1-(2-thienylmethyl)piperidin-4-yl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-1-adamantyl-N’-[1-(2-thienylmethyl)piperidin-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides lipophilicity, enhancing the compound’s ability to cross cell membranes, while the thienylmethyl group can interact with active sites or binding pockets. The urea linkage allows for hydrogen bonding interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantyl)urea: Contains an adamantyl group but lacks the thienylmethyl and piperidine components.
N-(1-adamantyl)-N’-[1-(2-thienyl)ethyl]urea: Similar structure but with an ethyl linker instead of a piperidine ring.
N-(1-adamantyl)-N’-[1-(2-thienylmethyl)piperidin-4-yl]carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.
Uniqueness
N-1-adamantyl-N’-[1-(2-thienylmethyl)piperidin-4-yl]urea is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. The presence of both adamantyl and thienylmethyl groups, along with the piperidine ring, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H31N3OS |
|---|---|
Molecular Weight |
373.6 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-[1-(thiophen-2-ylmethyl)piperidin-4-yl]urea |
InChI |
InChI=1S/C21H31N3OS/c25-20(23-21-11-15-8-16(12-21)10-17(9-15)13-21)22-18-3-5-24(6-4-18)14-19-2-1-7-26-19/h1-2,7,15-18H,3-6,8-14H2,(H2,22,23,25) |
InChI Key |
JDFJSTOYVLTFLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)NC23CC4CC(C2)CC(C4)C3)CC5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4Z)-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10863583.png)
![N-phenyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carboxamide](/img/structure/B10863586.png)
![9-(Tert-butyl)-2-(3-pyridyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10863595.png)
![methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10863606.png)

![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B10863617.png)
![11-(4-chlorophenyl)-3-(2-furyl)-10-(4-methylbenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10863624.png)
![N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B10863627.png)
![3,11-DI(2-Furyl)-10-[2-(2-thienyl)acetyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10863628.png)
![2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-methylacetamide](/img/structure/B10863629.png)


![N-(2-chlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B10863640.png)
